molecular formula C12H23NO B2582724 Cyclohexyl(piperidin-4-yl)methanol CAS No. 86690-35-9

Cyclohexyl(piperidin-4-yl)methanol

Cat. No. B2582724
CAS RN: 86690-35-9
M. Wt: 197.322
InChI Key: OFFHOWWIQBWWQL-UHFFFAOYSA-N
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Description

Cyclohexyl(piperidin-4-yl)methanol, also known as CPPM, is a synthetic compound that belongs to the family of opioid receptor antagonists. Piperidine, an essential heterocyclic system, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state. It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of Cyclohexyl(piperidin-4-yl)methanol is C12H23NO. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Discovery

The piperidine nucleus, which is a part of the “Cyclohexyl(piperidin-4-yl)methanol” structure, plays a pivotal role in the field of drug discovery . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Anticancer Agents

Piperidine derivatives, including those with a structure similar to “Cyclohexyl(piperidin-4-yl)methanol”, have shown potential as anticancer agents . For instance, a series of new diphenyl (piperidine-4-yl) methanol derivatives were prepared and evaluated for their antiproliferative activity against HT-29, HeLa, MCF-7, and HepG2 cell lines .

Antiviral Agents

Piperidine derivatives also have potential as antiviral agents . The piperidine nucleus is an essential heterocyclic system in the production of drugs, and its byproducts show several important pharmacophoric features, making it a promising candidate for antiviral drug development .

Synthesis of Organic Compounds

“Cyclohexyl(piperidin-4-yl)methanol” can be used as a building block and reagent in synthesizing organic compounds . Its standard molar enthalpies of combustion, sublimation, and formation have been determined, which are crucial parameters in chemical synthesis .

Preparation of N-tert-butoxycarbonyl-4-hydroxymethyl Piperidine

“Cyclohexyl(piperidin-4-yl)methanol” may be used in the preparation of N-tert-butoxycarbonyl-4-hydroxymethyl piperidine . This compound could have potential applications in various fields, including pharmaceuticals and materials science .

Pharmaceutical Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

While the mechanism of action of Cyclohexyl(piperidin-4-yl)methanol is not explicitly mentioned in the search results, it is known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . Therefore, the future directions of Cyclohexyl(piperidin-4-yl)methanol could be in line with these findings.

properties

IUPAC Name

cyclohexyl(piperidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h10-14H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFHOWWIQBWWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(piperidin-4-yl)methanol

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